

Penicillin X Sodium Salt: A Tool for Elucidating Bacterial Cell Wall Synthesis

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Compound of Interest		
Compound Name:	Penicillin X Sodium Salt	
Cat. No.:	B15352664	Get Quote

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin X sodium salt, also known as p-hydroxybenzylpenicillin sodium, is a natural penicillin derivative that serves as a valuable tool for studying the intricate process of bacterial cell wall synthesis. Like other members of the β-lactam antibiotic family, Penicillin X exerts its antibacterial effect by inhibiting the final step of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][2][3] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1][2] This document provides detailed application notes and experimental protocols for utilizing Penicillin X sodium salt in research settings to investigate bacterial cell wall biosynthesis.

Mechanism of Action

The primary target of Penicillin X and other penicillins are the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the cross-linking of peptidoglycan chains, providing the cell wall with its structural integrity.[1][4] Penicillin X, containing a characteristic β-lactam ring, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[1] This structural similarity allows it to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, preventing the formation of essential peptide cross-links in the peptidoglycan.[4][5] The



disruption of this process is particularly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.[3]

Data Presentation

While specific binding affinity data such as IC50 or Ki values for **Penicillin X sodium salt** against various bacterial PBPs are not readily available in recent literature, historical studies provide valuable comparative data on its potency.

Table 1: Comparative Potency of Penicillin X versus Penicillin G

Comparison Metric	Bacterial Target	Potency of Penicillin X relative to Penicillin G	Reference
In vitro potency	Streptococcus and Spirochetes	30-40% more potent	[6]
In vivo efficacy	Streptococcal infections in mice	3-5 times more efficacious	[6]

Table 2: Properties of Penicillin X Sodium Salt

Property	Value	Reference
Chemical Formula	C16H17N2NaO5S	[7]
Molecular Weight	372.4 g/mol	[7]
Synonyms	p-Hydroxybenzylpenicillin sodium salt, Penicillin III sodium	[8]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of **Penicillin X** sodium salt on bacterial cell wall synthesis.



Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol is adapted from standard broth microdilution methods.[9][10]

Materials:

- Penicillin X Sodium Salt
- Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Prepare Penicillin X Stock Solution: Prepare a stock solution of Penicillin X sodium salt in sterile water or an appropriate buffer. Filter-sterilize the solution.
- Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
- Serial Dilutions: Perform a two-fold serial dilution of the Penicillin X sodium salt stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 μL.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well, bringing the final volume to 200 μ L.
- Controls: Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).



- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of Penicillin X sodium salt at which
 there is no visible turbidity (growth) as determined by visual inspection or by measuring the
 optical density at 600 nm (OD600).

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the ability of **Penicillin X sodium salt** to compete with a fluorescently labeled penicillin for binding to bacterial PBPs. This protocol is adapted from methods using fluorescent penicillin analogs like Bocillin-FL.[8][11][12]

Materials:

- Penicillin X Sodium Salt
- Bacterial strain of interest
- Bocillin™ FL Penicillin, Sodium Salt (or other fluorescent penicillin analog)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
- SDS-PAGE equipment
- Fluorescence gel imager

Procedure:

- Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
- Competition Incubation: Aliquot the bacterial culture. To one set of aliquots, add increasing
 concentrations of Penicillin X sodium salt and incubate for a predetermined time (e.g., 30
 minutes) at 37°C. A control aliquot should receive no Penicillin X.
- Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin-FL to all aliquots and incubate for a further 10-15 minutes at 37°C.



- Cell Lysis: Harvest the cells by centrifugation, wash with PBS, and resuspend in cell lysis buffer.
- Membrane Protein Extraction: Isolate the membrane protein fraction containing the PBPs by sonication and ultracentrifugation.
- SDS-PAGE: Separate the membrane proteins by SDS-PAGE.
- Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel imager. The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of Penicillin X, indicating successful competition for binding.

In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the inhibition of peptidoglycan synthesis using radiolabeled precursors. This protocol is a conceptual adaptation based on established methods.[6][13][14]

Materials:

- Penicillin X Sodium Salt
- Bacterial strain of interest (e.g., E. coli)
- Toluene-permeabilized bacterial cells or purified membrane fraction
- Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide)
- Unlabeled UDP-N-acetylglucosamine (UDP-GlcNAc)
- Reaction buffer (e.g., Tris-HCl with MgCl2 and ATP)
- Scintillation counter and fluid

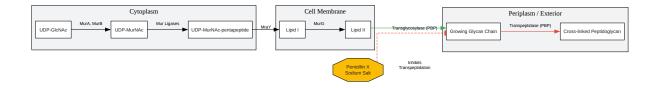
Procedure:

 Prepare Permeabilized Cells: Grow the bacterial culture to mid-log phase. Treat the cells with toluene to make them permeable to the precursors.



- Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, radiolabeled precursor, unlabeled UDP-GlcNAc, and the permeabilized cells or membrane fraction.
- Inhibition: Add varying concentrations of Penicillin X sodium salt to the reaction tubes.
 Include a no-inhibitor control.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for peptidoglycan synthesis.
- Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).
- Quantification: Collect the insoluble peptidoglycan product by filtration or centrifugation.
 Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of Penicillin X indicates inhibition of peptidoglycan synthesis.

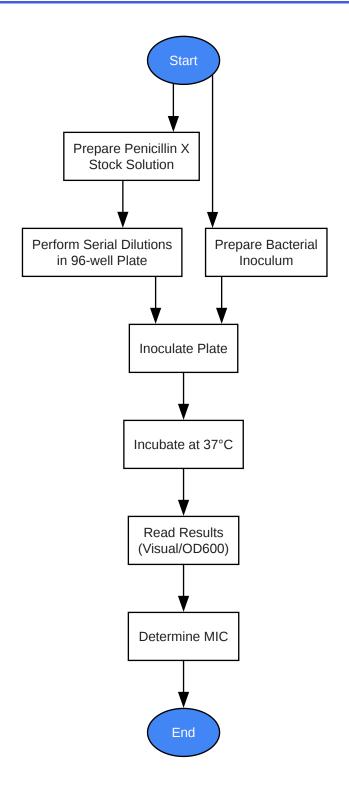
Visualizations



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Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of Penicillin X.

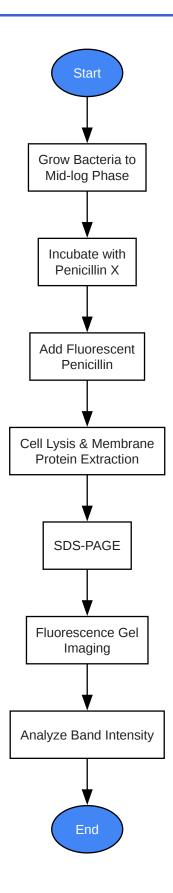




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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.





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Caption: Workflow for the Penicillin-Binding Protein (PBP) competition assay.



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